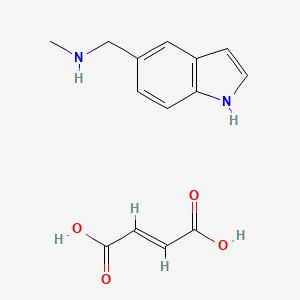

N-(1H-Indol-5-ylmethyl)-N-methylamine

Overview

Description

“N-(1H-Indol-5-ylmethyl)-N-methylamine” is a chemical compound that contains an indole nucleus . Indole is a benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . It is an important heterocyclic system that provides the skeleton to many bioactive compounds .

Synthesis Analysis

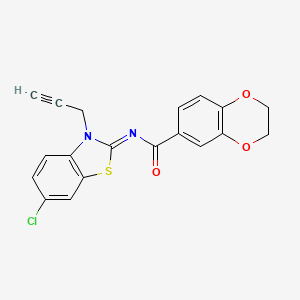

A number of new derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are prepared by the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .Molecular Structure Analysis

The molecular structure of “this compound” is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Electrophilic substitution occurs readily on indole due to excessive -electrons delocalization .Scientific Research Applications

Redox Prosthetic Group in Enzymes :

- A study by McIntire et al. (1991) discusses a novel quinonoid redox prosthetic group in methylamine dehydrogenase, an enzyme from methylotrophic soil bacteria. This cofactor is composed of two cross-linked tryptophyl residues, illustrating a unique example of modified amino acyl residues in an enzyme's active site.

Dual Inhibitor of Cholinesterase and Monoamine Oxidase :

- Bautista-Aguilera et al. (2014) describe a compound, closely related to N-(1H-Indol-5-ylmethyl)-N-methylamine, that acts as a dual inhibitor of cholinesterase and monoamine oxidase. This research highlights the potential therapeutic applications of such compounds in treating conditions like Alzheimer's disease.

Inhibition of Indolethylamine-N-methyltransferase :

- Chu et al. (2014) investigated the inhibition of Indolethylamine-N-methyltransferase (INMT) by various tryptamine derivatives. Their study provides insights into the enzyme's regulation and potential pathways for targeting INMT in therapeutic applications.

Biological Role of S-adenosylmethionine :

- The research by Fontecave et al. (2004) discusses S-adenosylmethionine (SAM), a key methyl donor in biological reactions. The study highlights the diverse roles of SAM in various metabolic pathways, including its involvement in transmethylation reactions.

Metabolism of Hallucinogenic Compounds :

- Nielsen et al. (2017) conducted a study on the metabolism of hallucinogenic NBOMe compounds. They identified the cytochrome P450 enzymes involved in the metabolism of these compounds, which are structurally similar to this compound.

Biochemistry of Polyamines in Eukaryotes :

- Pegg (1986) provides an overview of the advances in polyamine biochemistry in eukaryotes. The paper explores the roles of polyamines in cell growth and differentiation, highlighting the regulatory mechanisms of enzymes involved in polyamine metabolism.

Synthesis and Characterization of Heterocyclic Derivatives :

- Peyrot et al. (2001) focused on the synthesis and characterization of new heterocyclic derivatives from 1-amino-2-methylindoline, a precursor used in antihypertension drugs. Their research explores various reactions leading to the formation of indolic compounds, relevant to the study of this compound.

Inhibition of Enzymes Related to Neurodegenerative Diseases :

- Klein et al. (2014) investigated indole alkaloids and synthetic indole derivatives, focusing on their potential to inhibit enzymes related to neurodegenerative diseases. This study emphasizes the therapeutic potential of such compounds in treating conditions like Alzheimer's and Parkinson's diseases.

Mechanism of Action

Safety and Hazards

Future Directions

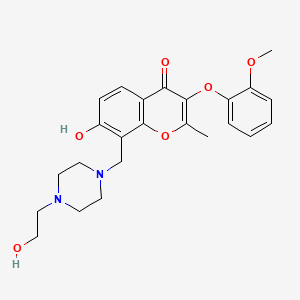

The future directions of “N-(1H-Indol-5-ylmethyl)-N-methylamine” research could involve further exploration of its diverse biological activities and potential therapeutic possibilities . It could also involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name |

1-(1H-indol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6,11-12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAPGMOAKIBNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2891400.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)

![9-(3-chlorophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2891415.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2891418.png)

![3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2891420.png)